2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)-
Description
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- (CAS: 655249-41-5) is a hydantoin derivative with the molecular formula C₅H₈N₂O₂S. Its structure features a mercaptomethyl (-CH₂SH) and a methyl (-CH₃) group at the 5-position of the imidazolidinedione core, with (5S) stereochemistry .
Properties
CAS No. |
634152-58-2 |
|---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
(5S)-5-methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H8N2O2S/c1-5(2-10)3(8)6-4(9)7-5/h10H,2H2,1H3,(H2,6,7,8,9)/t5-/m1/s1 |
InChI Key |
CXLDFWBKUZZCPT-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CS |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazolidinedione Ring
- The ring is formed by cyclization reactions involving urea or thiourea derivatives with α-halo acids or their derivatives.
- For example, reaction of an appropriate amine with carbonyl compounds under acidic or basic catalysis leads to ring closure forming the 2,4-imidazolidinedione core.
Introduction of the Mercaptomethyl Group
- The mercaptomethyl substituent (-CH2SH) is introduced via nucleophilic substitution reactions using halomethyl precursors (e.g., chloromethyl or bromomethyl derivatives) reacted with thiol or thiolate nucleophiles.
- Alternatively, reduction of disulfide intermediates or reaction of diallyl disulfide with chlorinating agents followed by hydrolysis can yield mercaptomethyl functionalities.
- The mercaptomethyl group is attached at the 5-position carbon of the imidazolidinedione ring, often requiring protection/deprotection steps to avoid side reactions.
Methyl Substitution and Stereochemical Control
- The methyl group at the 5-position is introduced by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Stereochemical control to obtain the (5S) enantiomer is achieved by using chiral starting materials or chiral catalysts during the alkylation or ring formation steps.
- The stereochemistry is confirmed by spectroscopic methods such as NMR and chiral chromatography.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Urea or thiourea + α-halo acid derivative, acidic/basic catalyst, controlled temperature | Formation of 2,4-imidazolidinedione ring |
| 2 | Mercaptomethyl introduction | Reaction with chloromethyl or bromomethyl precursor + thiol/thiolate nucleophile, organic solvent, reflux | Attachment of mercaptomethyl group at C-5 |
| 3 | Methylation | Methylating agent (e.g., dimethyl sulfate), base (NaOH), aqueous or organic solvent | Introduction of methyl group at C-5 with stereochemical control |
| 4 | Purification and characterization | Recrystallization, chromatography, NMR, MS, chiral analysis | Isolation of pure (5S)-2,4-imidazolidinedione, 5-(mercaptomethyl)-5-methyl- |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Mass Spectrometry (MS):
- Chiral Chromatography:
- Used to verify enantiomeric purity of the (5S) isomer.
- Melting Point and UV-Vis Spectroscopy:
Research Findings and Optimization Notes
- Reaction conditions such as temperature (typically 30–40 °C for formaldehyde reactions), pH (neutral to slightly basic), and solvent choice (aqueous NaCl solution, organic solvents like acetone or ethanol) significantly affect yield and purity.
- Use of paraformaldehyde as a formaldehyde source and caustic soda (NaOH) as base improves reaction efficiency in related imidazole derivatives, suggesting similar conditions may benefit imidazolidinedione synthesis.
- Saturated aqueous NaCl solutions help in precipitation and purification of intermediates.
- Avoidance of side reactions such as sulfide formation is managed by controlling nucleophile saturation and reaction time.
- Yields of up to 60% have been reported in related mercaptomethyl imidazole syntheses, indicating moderate efficiency that can be optimized.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Imidazolidinedione ring formation | Cyclization of urea/thiourea with carbonyl compounds | Urea, thiourea, α-halo acids | Acidic/basic catalysis, controlled temp | Fundamental ring synthesis step |
| Mercaptomethyl group introduction | Nucleophilic substitution with thiolates | Chloromethyl/bromomethyl precursors, thiol/thiolate | Organic solvent, reflux | Requires protection to avoid side reactions |
| Methyl substitution | Alkylation with methylating agents | Dimethyl sulfate, methyl iodide | Basic aqueous or organic medium | Stereochemical control critical |
| Purification | Recrystallization, filtration | Ethanol, water | Room temp to mild heating | Ensures high purity and enantiomeric excess |
| Characterization | NMR, MS, chiral chromatography | - | - | Confirms structure and stereochemistry |
The preparation of 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- involves a multi-step synthetic approach centered on the formation of the imidazolidinedione ring, selective introduction of mercaptomethyl and methyl groups at the 5-position, and stereochemical control to obtain the (5S) enantiomer. The process requires careful optimization of reaction conditions, choice of reagents, and purification techniques to achieve high purity and yield. Analytical methods such as NMR and MS are essential for confirming the structure and stereochemistry. The synthesis is supported by literature on related imidazolidinedione and imidazole derivatives, providing a robust framework for preparation.
Chemical Reactions Analysis
Core Imidazolidinedione Reactivity
The five-membered ring system demonstrates characteristic nucleophilic and electrophilic behavior:
Nucleophilic Additions
The carbonyl groups at positions 2 and 4 undergo nucleophilic attacks, particularly under basic conditions. For example:
-
Ammonia/Amine Additions : React with primary amines to form substituted urea derivatives via ring-opening pathways.
-
Grignard Reagents : Alkyl/aryl magnesium halides target carbonyl carbons, leading to ring expansion or functionalized intermediates.
Ring-Opening Reactions
Acidic or basic hydrolysis cleaves the imidazolidinedione ring:
-
Acidic Conditions : Protonation of carbonyl oxygen facilitates ring cleavage into carboxylic acid derivatives.
-
Basic Conditions : Hydroxide ions attack carbonyl groups, forming open-chain diamides (e.g., β-amino acids).
Mercaptomethyl Group Reactivity
The –CH2SH substituent introduces thiol-specific reactivity:
Oxidation Reactions
-
Disulfide Formation : Thiol groups oxidize to disulfides (R–S–S–R) under mild oxidizing agents (e.g., O₂, H₂O₂) .
-
Sulfonic Acid Derivatives : Strong oxidizers like HNO3 convert –SH to sulfonic acid (–SO3H) .
Alkylation/Acylation
-
Thioether Synthesis : Reacts with alkyl halides (R–X) to form thioethers (R–S–CH2–) .
-
Thioester Formation : Acyl chlorides (RCOCl) acylate the thiol group .
Lithiation and Carboxylation
-
Step 1 : Lithiation with n-butyllithium (1–1.2 equivalents) at –78°C generates a reactive intermediate .
-
Step 2 : Quenching with CO₂ introduces carboxylic acid functionality, enabling further cyclization .
| Step | Reagent/Condition | Product |
|---|---|---|
| Lithiation | n-BuLi, THF, –78°C | Lithium salt of intermediate |
| Carboxylation | CO₂, –78°C to 0°C | Carboxylic acid derivative |
Peptide Coupling Reactions
The compound forms active esters for amide bond synthesis:
-
Mixed Acid Anhydrides : Reacts with ethyl chloroformate to generate intermediates for peptide couplings .
-
Condensing Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling with amines .
Hydrolysis and Salt Formation
Controlled hydrolysis optimizes isolation:
-
Base-Mediated Hydrolysis : Lithium hydroxide in ethanol (40–70°C, 5–10 hours) cleaves protective groups .
-
Acidification : Post-hydrolysis treatment with HCl isolates the product as a hydrochloride salt .
Thermodynamic and Kinetic Considerations
Reaction efficiency depends on:
-
Solvent Choice : Ethers (THF) enhance lithiation, while alcohols (ethanol) favor hydrolysis .
-
Temperature Control : Low temperatures (–78°C) stabilize intermediates during lithiation .
Biological and Industrial Relevance
Derivatives of this compound are explored for:
-
Antimicrobial Agents : Thiol-modified imidazolidinediones disrupt microbial enzymes.
-
Agricultural Chemicals : Functionalized analogs act as eco-friendly pesticides.
Experimental data gaps (e.g., exact kinetic parameters) highlight the need for further studies. Current insights derive from structural analogs and synthesis protocols .
Scientific Research Applications
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related imidazolidinedione derivatives:
Physicochemical Properties
- However, the thiol group’s oxidation to disulfides may reduce stability .
- Stability : Thiol-containing compounds are prone to oxidation, unlike ether (methoxymethyl) or alkyl (methyl) analogs. For example, 5-(methoxymethyl)-5-methyl- is more stable under oxidative conditions .
- Stereochemical Impact: The (5S) configuration in the target compound and (5S)-5-methyl- may influence chiral recognition in biological systems, unlike racemic or non-chiral analogs .
Biological Activity
2,4-Imidazolidinedione derivatives, particularly those with mercaptomethyl and methyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- , synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₅H₈N₂O₂S
- Molecular Weight : 160.19 g/mol
- CAS Registry Number : Not explicitly listed in the sources but falls under the broader category of imidazolidinediones.
Biological Activity Overview
Research indicates that imidazolidinedione derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Potential : Some compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.
Antimicrobial Activity
A study highlighted the synthesis of novel imidazolidinedione derivatives that exhibited potent antifungal and antibacterial activities. The mechanism often involves disrupting microbial cell walls or inhibiting essential enzymes required for microbial survival .
Table 1: Antimicrobial Activity of Imidazolidinedione Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| Compound C | Candida albicans | 10 µg/mL |
Anticancer Activity
The anticancer potential of imidazolidinediones has been evaluated against several human cancer cell lines. For instance, a recent study reported that certain derivatives exhibited IC₅₀ values ranging from 0.01 to 8.12 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 2: Anticancer Activity of Selected Compounds
| Compound Name | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | MCF-7 | 0.01 |
| Compound E | A549 | 0.17 |
| Compound F | Colo-205 | 3.34 |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many imidazolidinediones inhibit enzymes involved in metabolic pathways, leading to cell death in pathogens and cancer cells.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, effectively reducing tumor growth.
- Modulation of Immune Response : Some compounds exhibit anti-inflammatory properties by modulating immune responses, thus reducing chronic inflammation associated with various diseases .
Case Studies
- Study on Antiplasmodial Activity : A study synthesized novel bioinspired imidazolidinedione derivatives linked to piperazine components, testing them against Plasmodium falciparum. These compounds showed promising activity against resistant strains, indicating potential for antimalarial applications .
- Cytotoxicity Assessment : Another assessment evaluated the cytotoxic effects of synthesized derivatives on normal and cancerous cell lines, revealing that while some compounds were highly effective against cancer cells, they also exhibited moderate toxicity towards normal cells .
Q & A
Q. What are the key synthetic methodologies for (5S)-5-(mercaptomethyl)-5-methyl-2,4-imidazolidinedione, and how do reaction conditions influence regioselectivity?
- Methodological Answer: The compound can be synthesized via cyclization of amidines with ketones under base-promoted, transition-metal-free conditions. For example, Xie et al. (2015) demonstrated that spiro-fused imidazolidinediones form efficiently using KOtBu as a base in DMSO at 100°C . Regioselectivity is influenced by steric and electronic factors: the mercaptomethyl group’s nucleophilicity and steric hindrance from the methyl group at C5 direct cyclization pathways. Precursor purification (e.g., column chromatography) and reaction monitoring (TLC or HPLC) are critical to minimize byproducts .
Q. How can researchers confirm the stereochemical integrity at C5 (5S configuration) in this compound?
- Methodological Answer: Chiral HPLC or polarimetry is typically used to verify the (5S) configuration. Comparative analysis with enantiomeric standards (e.g., (5R)-isomer, CAS 55147-68-7) via X-ray crystallography or NOESY NMR can resolve ambiguities. For example, the (5R)-isomer’s crystal structure ( ) provides a reference for spatial arrangement. Circular dichroism (CD) spectroscopy may also differentiate enantiomers based on Cotton effects .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer: The compound’s thiol (-SH) group is prone to oxidation. Storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended. Stability tests (e.g., accelerated degradation studies in D₂O or MeOH at 40°C) coupled with LC-MS can identify degradation products like disulfide dimers. Safety data sheets (SDS) for analogous imidazolidinediones highlight risks of moisture sensitivity and recommend desiccants for long-term storage .
Advanced Research Questions
Q. How does the 5S stereochemistry impact the compound’s reactivity in nucleophilic or catalytic applications?
- Methodological Answer: Computational modeling (DFT or MD simulations) can predict steric and electronic effects of the 5S configuration. For instance, the methyl group at C5 may hinder nucleophilic attack at adjacent positions, while the mercaptomethyl group’s orientation influences hydrogen bonding or metal coordination (e.g., with Zn²⁺ in enzyme mimics). Experimental validation via kinetic studies (e.g., comparing reaction rates with (5R)-isomers) or X-ray absorption spectroscopy (XAS) can elucidate mechanistic details .
Q. What strategies mitigate data contradictions in biological activity studies of this compound?
- Methodological Answer: Contradictions often arise from purity issues or assay variability. Implement orthogonal characterization (e.g., HRMS, ¹H/¹³C NMR, elemental analysis) to confirm compound integrity. For biological assays, use standardized protocols (e.g., fixed concentrations, controls for thiol oxidation). Cross-validate results across multiple cell lines or enzymatic systems (e.g., compare hydantoinase activity in E. coli vs. mammalian models) .
Q. Can this compound serve as a precursor for spirocyclic derivatives, and what are the synthetic challenges?
- Methodological Answer: Yes, the imidazolidinedione core is amenable to spirocyclization. A base-promoted approach (e.g., K₂CO₃ in DMF) can generate spiro-fused structures via intramolecular aldol or Michael additions. Challenges include controlling ring size (5- vs. 6-membered) and stereochemistry. Reaction monitoring via in-situ IR or Raman spectroscopy helps optimize conditions. Spiro derivatives’ bioactivity (e.g., as kinase inhibitors) can be screened via molecular docking against target proteins .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model binding modes. Parameterize the thiol group’s pKa (~8.5) to account for protonation states at physiological pH. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. For example, imidazolidinedione derivatives have shown affinity for GABA receptors, suggesting similar targets for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
